4-(4-Methoxyphenyl)pyridin

Übersicht

Beschreibung

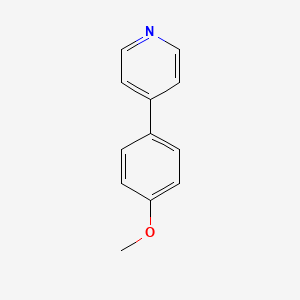

4-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted with a 4-methoxyphenyl group

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

Industry: It is used in the production of materials with specific electronic or optical properties

Wirkmechanismus

Target of Action

A structurally similar compound, apixaban, which contains a 1-(4-methoxyphenyl) group, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects . In the case of Apixaban, it inhibits the coagulation cascade, reducing thrombin generation .

Pharmacokinetics

Apixaban, a related compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Pyridine derivatives have been shown to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize pyridine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .

Biochemische Analyse

Biochemical Properties

4-(4-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in catalytic systems involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of 4-(4-Methoxyphenyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the catalytic system mentioned earlier, the compound interacts with bis(4-methoxyphenyl)selenide and DMAP, leading to the formation of a quaternary selenium intermediate . These interactions highlight the compound’s role in biochemical reactions at the molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methoxyphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine. For example, 4-bromoanisole can be reacted with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(4-Methoxyphenyl)pyridine often involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the pyridine ring results in a piperidine derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Dimethylaminophenyl)pyridine: This compound has a dimethylamino group instead of a methoxy group, which can affect its electronic properties and reactivity.

4-Methoxyphenyl derivatives: Other compounds with a 4-methoxyphenyl group, such as 4-methoxyphenylacetic acid, share some similarities in terms of their chemical behavior.

Uniqueness

4-(4-Methoxyphenyl)pyridine is unique due to the combination of the methoxyphenyl group and the pyridine ring. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industry.

Biologische Aktivität

4-(4-Methoxyphenyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiangiogenic properties. This article reviews the biological activity of 4-(4-Methoxyphenyl)pyridine, highlighting relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₁NO

- Molecular Weight : 199.22 g/mol

- Structure : The compound features a pyridine ring with a methoxy group at the para position of the phenyl ring.

Antimicrobial Activity

Research indicates that 4-(4-Methoxyphenyl)pyridine exhibits significant antimicrobial properties. A study conducted on various pyridine derivatives showed that compounds with methoxy groups displayed enhanced antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-(4-Methoxyphenyl)pyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 30 μg/mL | |

| Klebsiella pneumoniae | 20 μg/mL |

Anticancer Properties

The anticancer potential of 4-(4-Methoxyphenyl)pyridine has been explored through various studies. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.

Case Study: Cell Cycle Arrest in HeLa Cells

In a study involving HeLa cells, treatment with 4-(4-Methoxyphenyl)pyridine resulted in a significant increase in the percentage of cells in the G2/M phase compared to untreated controls. The results indicated that this compound could be as effective as established anticancer agents .

Antiangiogenic Activity

The antiangiogenic effects of 4-(4-Methoxyphenyl)pyridine were evaluated using the chick embryo chorioallantoic membrane (CAM) assay. The compound demonstrated potent inhibition of new blood vessel growth, suggesting its potential as an antiangiogenic agent.

Table 2: Antiangiogenic Activity Assessment

| Compound | Inhibition Score (0-3) | Reference |

|---|---|---|

| 4-(4-Methoxyphenyl)pyridine | 2.5 | |

| Control (PBS) | 0 | |

| Positive Control (bFGF + VEGF) | 3 |

The biological activity of 4-(4-Methoxyphenyl)pyridine can be attributed to its ability to interact with specific molecular targets:

- Inhibition of CDKs : This interaction disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.

- Microtubule Disruption : Similar to combretastatin analogs, this compound affects microtubule dynamics during mitosis, contributing to its cytotoxic effects.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(4-Methoxyphenyl)pyridine in coordination chemistry?

A1: 4-(4-Methoxyphenyl)pyridine serves as a precursor to bidentate ligands. After demethylation of the methoxy group, it transforms into a bridging ligand with a pyridyl and a phenolate donor. These donors enable the formation of both mono and binuclear complexes with metals like molybdenum and tungsten. []

Q2: How does N-methylation impact the electrochemical properties of metal complexes containing 4-(4-Methoxyphenyl)pyridine derivatives?

A2: Studies using cyclic voltammetry revealed that N-methylation of the pyridyl group in molybdenum complexes containing demethylated 4-(4-Methoxyphenyl)pyridine derivatives leads to an anodic shift in the 16e-17e reduction potential. Interestingly, the magnitude of this shift varies depending on the specific structure of the derivative, highlighting the impact of ligand structure on the electronic properties of the metal complex. []

Q3: What are the potential applications of 4-(4-Methoxyphenyl)pyridine derivatives in materials science?

A3: Researchers have explored the use of N-methylpyridinium-4-phenolate betaine dyes, synthesized from 4-(4-Methoxyphenyl)pyridine, as potential solvatochromic dyes. These dyes exhibit a shift in their UV-Vis absorption spectra depending on the solvent polarity, making them interesting candidates for applications such as sensors or molecular probes. []

Q4: Have any biological activities been reported for compounds derived from 4-(4-Methoxyphenyl)pyridine?

A4: While not directly related to 4-(4-Methoxyphenyl)pyridine, researchers have synthesized a series of pyrido[2,3-d]pyrimidine derivatives starting from a 4-(4-Methoxyphenyl)pyridine precursor. Notably, some of these synthesized compounds exhibited significant antifungal activity in vitro. This finding suggests that further exploration of 4-(4-Methoxyphenyl)pyridine derivatives as potential scaffolds for medicinal chemistry could be worthwhile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.